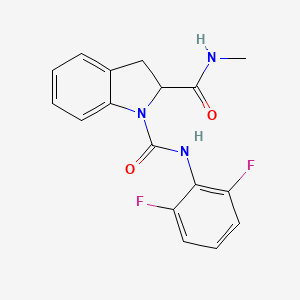

N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide” is a complex organic compound. It contains an indoline group, which is a nitrogen-containing heterocycle, attached to a 2,6-difluorophenyl group and a methyl group. The presence of the difluorophenyl group suggests that this compound might have interesting chemical properties due to the electronegativity of fluorine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indoline ring, a 2,6-difluorophenyl group, and a methyl group. The presence of fluorine atoms could potentially influence the electronic structure and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on several factors, including the electronic properties of the indoline ring and the 2,6-difluorophenyl group. The presence of the fluorine atoms could make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar groups, and the electronic properties of the fluorine atoms .Wissenschaftliche Forschungsanwendungen

Microbial Degradation of Polyfluoroalkyl Chemicals

Research has explored the environmental fate of polyfluoroalkyl chemicals, highlighting microbial degradation pathways. These studies are crucial for understanding how substances like N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide could interact with the environment. Specifically, Liu and Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals, indicating potential environmental breakdown processes for related compounds (Liu & Avendaño, 2013).

Fluorinated Alternatives to Perfluoroalkyl Chemicals

Wang et al. (2013) discussed the transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), focusing on their environmental releases and potential human and environmental exposure. This research provides context for evaluating the safety and environmental impact of fluorinated compounds, including This compound (Wang et al., 2013).

Toxic Neuropathies and Chemical Insights

LoPachin and Gavin (2015) provided mechanistic insights into toxic neuropathies induced by chemical toxicants, offering a chemical perspective that can help understand the neurotoxic potential of various compounds, including This compound (LoPachin & Gavin, 2015).

Environmental Fate and Transport of Perfluorocarboxylates

Prevedouros et al. (2006) explored the environmental fate, transport, and long-range migration of perfluorocarboxylates, providing insights into the persistence and distribution of fluorinated compounds in the environment. This information is pertinent to understanding the environmental behavior of This compound and related chemicals (Prevedouros et al., 2006).

Biological Monitoring of Polyfluoroalkyl Substances

Houde et al. (2006) reviewed the biological monitoring of polyfluoroalkyl substances, including their accumulation in humans and wildlife. Understanding the bioaccumulation of related fluorinated compounds can inform safety assessments and environmental monitoring strategies for substances like This compound (Houde et al., 2006).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to inhibitCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

Similar compounds have been known to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

This can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Result of Action

The inhibition of cdk2 can lead to cell cycle arrest, which can prevent the proliferation of cancer cells .

Eigenschaften

IUPAC Name |

1-N-(2,6-difluorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c1-20-16(23)14-9-10-5-2-3-8-13(10)22(14)17(24)21-15-11(18)6-4-7-12(15)19/h2-8,14H,9H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVNAZQBASIBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2837617.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2837618.png)

![6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2837623.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)

![2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837626.png)